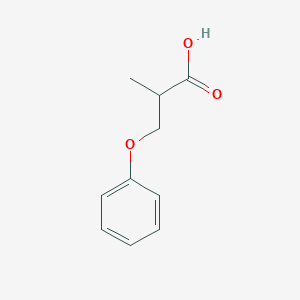

2-Methyl-3-phenoxypropanoic acid

Description

Properties

IUPAC Name |

2-methyl-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHCHPXROVDFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591522 | |

| Record name | 2-Methyl-3-phenoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103323-93-9 | |

| Record name | 2-Methyl-3-phenoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-phenoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Methyl 3 Phenoxypropanoic Acid and Analogues

Established Chemical Synthesis Pathways

Established routes for synthesizing aryloxyalkanoic acids, including analogues of 2-methyl-3-phenoxypropanoic acid, often rely on fundamental organic reactions such as ether formation and functional group manipulations. Two plausible and widely applicable strategies for this structural class are the Williamson ether synthesis and the Michael addition.

Exploration of Starting Materials and Reagents

The choice of starting materials is crucial and depends on the selected synthetic pathway.

For a Williamson ether synthesis approach, the key bond formation is the ether linkage. This typically involves:

A Phenol (B47542) or Phenoxide : Phenol itself or a substituted phenol serves as the nucleophile, usually activated by a base to form the more reactive phenoxide ion.

A Propanoic Acid Derivative : A molecule containing the three-carbon acid chain with a suitable leaving group at the 3-position is required. Examples include ethyl 2-methyl-3-bromopropanoate or methyl 2-methyl-3-chloropropanoate. The methyl group is already in place on this reactant.

An alternative route involves a Michael addition . The starting materials for this pathway would be:

Phenol : Acting as the nucleophile.

An α,β-Unsaturated Ester : A derivative of acrylic acid, such as methyl methacrylate (methyl 2-methylpropenoate), serves as the Michael acceptor nih.govchemrxiv.org.

Common reagents used across these syntheses include bases to deprotonate the phenol (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., acetone, ethanol, dimethylformamide), and acids or bases for the final hydrolysis of the ester to the carboxylic acid google.comgoogle.com.

| Reactant Type | Specific Examples | Role in Synthesis |

|---|---|---|

| Phenolic Compound | Phenol, Substituted Phenols | Source of the phenoxy group (Nucleophile) |

| Propanoic Acid Precursor | Ethyl 2-methyl-3-halopropanoate, Methyl methacrylate | Backbone of the target molecule (Electrophile) |

| Bases | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonation of phenol, catalyst |

| Solvents | Acetone, Ethanol, Dichloromethane, Dimethylformamide (DMF) | Reaction medium |

| Hydrolysis Agents | Hydrochloric acid (HCl), Sodium hydroxide (NaOH) | Conversion of ester intermediate to carboxylic acid |

Optimization of Reaction Conditions

Optimizing reaction conditions is essential for maximizing yield and minimizing side reactions. Key parameters include temperature, pressure, and the choice of catalyst.

Temperature : Williamson ether syntheses are typically conducted at elevated temperatures, often ranging from 50 to 100 °C, to ensure a reasonable reaction rate orgsyn.org. Refluxing the reaction mixture for several hours (from 1 to 8 hours) is common practice orgsyn.org. For Michael additions, conditions can vary, with some reactions proceeding at room temperature while others may require heating, potentially under microwave irradiation to reduce reaction times significantly nih.gov.

Pressure : Most syntheses of this type are performed at atmospheric pressure. However, for reactions involving volatile reagents or requiring temperatures above the solvent's boiling point, a sealed reaction vessel may be used orgsyn.org.

Catalysts : Phase-transfer catalysts can be employed in Williamson ether synthesis to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. For Michael additions, bases like 4-dimethylaminopyridine (DMAP) can be used to catalyze the reaction researchgate.net. In syntheses starting from arylacetonitriles, strong bases like potassium carbonate are used at high temperatures to facilitate methylation orgsyn.org.

Post-Reaction Purification Techniques

After the reaction is complete, the crude product must be isolated and purified. Standard laboratory procedures are employed to achieve high purity.

Extraction : The reaction mixture is often first neutralized and then extracted with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. This separates the desired product from inorganic salts and other water-soluble impurities google.comorgsyn.org. The organic layers are typically combined and washed with water or brine.

Acid-Base Washing : To remove unreacted phenol or the resulting carboxylic acid, the organic extract can be washed with an aqueous base (like sodium bicarbonate) to extract the acidic components, or with an aqueous acid to remove basic impurities google.com.

Drying and Evaporation : The purified organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and filtered. The solvent is then removed under reduced pressure using a rotary evaporator orgsyn.org.

Recrystallization : The crude solid product can be dissolved in a suitable hot solvent mixture (e.g., hexane/tert-butyl methyl ether) and allowed to cool slowly, causing the pure compound to crystallize, leaving impurities in the solution orgsyn.org.

Chromatography : If recrystallization is ineffective, column chromatography is a powerful tool for separating the target compound from by-products based on differential adsorption to a stationary phase like silica gel.

Specific Synthetic Procedures for this compound

Step 1: Synthesis of Methyl 2-Methyl-3-phenoxypropanoate Phenol is reacted with methyl methacrylate in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) or a phosphine chemrxiv.org. The reaction involves the conjugate addition of the phenoxide to the α,β-unsaturated ester. The mixture may be heated to drive the reaction to completion nih.govresearchgate.net.

Step 2: Hydrolysis to this compound The resulting ester, methyl 2-methyl-3-phenoxypropanoate, is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide in a solvent such as ethanol google.com. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound product, which can then be collected by filtration and purified.

Enantioselective Synthetic Approaches

This compound contains a chiral center at the C2 position, meaning it can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for biological applications.

Asymmetric Catalysis in Stereoselective Bond Formation

Asymmetric catalysis is a premier strategy for establishing stereocenters with high enantioselectivity. This involves using a small amount of a chiral catalyst to steer the reaction towards the preferential formation of one enantiomer. For molecules like this compound, the key is the stereocontrolled formation of the bond to the α-methyl group or the creation of the α-carbon center itself.

Relevant catalytic asymmetric methods include:

Asymmetric Alkylation : This is a powerful technique for creating chiral centers. One advanced method involves the direct enantioselective alkylation of arylacetic acids using chiral lithium amides as non-covalent, "traceless" auxiliaries nih.gov. This approach avoids the steps of attaching and removing a traditional chiral auxiliary. For example, a phenoxyacetic acid derivative could be deprotonated to form an enediolate, which is then alkylated with a methylating agent in the presence of the chiral lithium amide to install the α-methyl group stereoselectively nih.gov.

Asymmetric Hydrogenation : An alternative strategy involves synthesizing an unsaturated precursor, such as 3-phenoxy-2-methylpropenoic acid. This precursor can then be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., complexes of rhodium or ruthenium with chiral phosphine ligands). This method effectively reduces the double bond while setting the stereocenter at the C2 position with high enantiomeric excess. This approach is widely used for producing chiral α-arylpropionic acids.

| Method | Principle | Key Reagent/Catalyst | Advantages |

|---|---|---|---|

| Asymmetric Alkylation | Stereoselective addition of a methyl group to a prochiral enolate. | Chiral auxiliaries (e.g., Evans oxazolidinones) or chiral catalysts (e.g., chiral lithium amides). | Direct formation of the chiral center; high stereocontrol. |

| Asymmetric Hydrogenation | Stereoselective reduction of a C=C double bond in a prochiral precursor. | Transition metal complexes with chiral ligands (e.g., Ru-BINAP). | High catalytic efficiency; high enantiomeric excess. |

Chiral Auxiliary and Ligand-Mediated Reactions

The synthesis of specific enantiomers of this compound and related structures is frequently accomplished through asymmetric synthesis, a cornerstone of modern organic chemistry. This approach creates the desired chiral molecule from a non-chiral starting material, avoiding the need for resolution of a racemic mixture. Key strategies in this area involve the use of chiral auxiliaries and ligand-mediated catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate. They direct the stereochemical outcome of a subsequent reaction before being removed, yielding an enantiomerically enriched product. While effective, this method requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.

More efficient and scalable are catalytic asymmetric methods, which have gained prominence for industrial applications. In these reactions, a small amount of a chiral catalyst generates large quantities of the chiral product. This is often achieved through a complex formed between a metal and a chiral ligand. Chiral diphosphine ligands, such as BINAP, are used with metals like ruthenium to catalyze asymmetric hydrogenations, effectively establishing stereocenters with high enantioselectivity. The development of such catalytic systems is crucial for producing enantio-pure compounds efficiently.

Organocatalysis represents another form of ligand-mediated reaction where a small, metal-free organic molecule acts as the catalyst. This field has expanded rapidly, offering a greener and often less expensive alternative to metal-based catalysis. These catalysts can activate substrates through various non-covalent interactions or by forming temporary covalent intermediates, such as enamines or iminium ions, to direct the stereoselective formation of new bonds.

| Catalyst/Ligand Type | Metal | Typical Reaction | Key Feature |

| Chiral Diphosphines (e.g., BINAP) | Ruthenium (Ru), Rhodium (Rh) | Asymmetric Hydrogenation | High enantioselectivity and efficiency at low catalyst loadings. |

| VAPOL/VANOL Ligands | Boron (B) | Asymmetric Aziridination, Aminoallylation | Forms chiral Brønsted acid catalysts for specific transformations. msu.edu |

| Chiral Auxiliaries (e.g., Oxazolidinones) | N/A | Asymmetric Alkylation/Aldol | Stoichiometric use; directs stereochemistry before being cleaved. |

| Organocatalysts (e.g., Proline derivatives) | N/A | Asymmetric Aldol, Mannich, Michael reactions | Metal-free catalysis, often milder reaction conditions. scienceopen.comscispace.com |

Chemo-Enzymatic Synthesis for Chiral Control

Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes for specific transformations within a multi-step chemical sequence. This hybrid approach combines the advantages of traditional organic synthesis with the unparalleled selectivity of biocatalysis. Enzymes operate under mild conditions, such as ambient temperature and pressure in aqueous media, which aligns with the principles of green chemistry.

A primary application of this strategy for chiral acids is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively acts on one enantiomer, allowing for the separation of the two. For instance, lipases are commonly used for the enantioselective hydrolysis of racemic esters or the esterification of racemic acids. Lipase (B570770) from Candida rugosa has been used to resolve building blocks for various pharmaceuticals. This enzymatic resolution can produce compounds with very high enantiomeric excess (ee).

For example, the kinetic resolution of a racemic phenoxy-propanol derivative, an analogue structure, has been successfully achieved using lipase. nih.gov The enzyme selectively acetylates one enantiomer, leaving the other unreacted, enabling their separation. Similarly, the chemo-enzymatic synthesis of chiral (S)-3-hydroxy-3-phenylpropanoic acid has been demonstrated using Porcine pancreas lipase (PPL). researchgate.net The development of these processes often involves screening various enzymes and optimizing reaction conditions—such as solvent, acyl donor, and temperature—to maximize both conversion and enantioselectivity.

| Enzyme | Reaction Type | Substrate Class | Key Advantage |

| Lipases (e.g., from Candida rugosa, Pseudomonas cepacia) | Kinetic Resolution (Hydrolysis/Esterification) | Racemic esters, alcohols, acids | High enantioselectivity, mild reaction conditions, broad substrate scope. chemrxiv.orgnih.gov |

| Ketoreductases (KREDs) | Asymmetric Reduction | Prochiral ketones | Generates chiral alcohols with high enantiomeric excess. nih.gov |

| Esterases | Enantioselective Hydrolysis | Racemic esters | Can provide access to enantiopure acids and alcohols. nih.gov |

Development of Novel Synthetic Strategies

Design of Green Chemistry Compliant Protocols

Modern synthetic chemistry is increasingly driven by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chiralpedia.com The synthesis of this compound and its analogues is being re-evaluated through this lens, leading to the development of more sustainable protocols.

A key focus is the replacement of hazardous and volatile organic solvents with "green solvents". iaph.inresearchgate.net Water is an ideal green solvent due to its abundance and non-toxicity, and techniques like phase-transfer catalysis (PTC) have been developed to facilitate reactions between water-insoluble organic substrates and water-soluble reagents. tcichemicals.comcrdeepjournal.orgtheaic.org PTC involves a catalyst (often a quaternary ammonium salt) that transports a reactant across the interface between two immiscible phases (e.g., aqueous and organic), enabling the reaction to proceed under mild conditions and often with reduced waste. crdeepjournal.orgprinceton.edu Other green solvents of interest include ionic liquids, deep eutectic solvents, and bio-based solvents like glycerol. iaph.in

The use of catalysis—whether metal-based, organocatalytic, or biocatalytic—is inherently a green principle as it reduces energy consumption and waste by enabling reactions to proceed with high efficiency and selectivity at lower temperatures. Chemo-enzymatic routes are particularly advantageous, as they often start from renewable materials and proceed under environmentally benign conditions. mdpi.com

Scalability Considerations for Research Applications

Translating a synthetic route from a small laboratory discovery scale (milligrams) to a larger research scale (grams to kilograms) presents significant challenges. drugdiscoverytrends.com A process that works perfectly in a small flask may behave very differently in a larger reactor. drugdiscoverytrends.com Key considerations for scalability include reaction safety, process robustness, cost of reagents and catalysts, and the ease of product isolation and purification. chiralpedia.comacs.org

For asymmetric syntheses, maintaining high enantioselectivity upon scale-up can be difficult, as factors like mixing and heat transfer become more critical and harder to control. drugdiscoverytrends.com The cost and recovery of expensive metal catalysts and chiral ligands are also major concerns. drugdiscoverytrends.com Consequently, process development focuses on designing robust reactions that are less sensitive to minor variations in conditions.

A crucial goal in scaling up for research applications is the elimination of purification steps like column chromatography, which are time-consuming and generate significant solvent waste. msu.eduacs.org The preferred method for purification at a larger scale is crystallization. msu.eduacs.org Developing a process where the desired chiral product can be selectively crystallized from the reaction mixture is a highly effective strategy for obtaining high-purity material efficiently. acs.org Furthermore, the adoption of technologies like continuous-flow systems is being explored to offer better control over reaction parameters, enhancing reproducibility and simplifying scale-up from the lab to larger quantities. mdpi.com

Iii. Reaction Mechanisms and Chemical Transformations of 2 Methyl 3 Phenoxypropanoic Acid

Fundamental Chemical Reactions and Pathways

The reactivity of 2-Methyl-3-phenoxypropanoic acid is dictated by its functional groups: the carboxylic acid, the ether linkage, and the aromatic ring. Each of these sites can be targeted by specific reagents to induce chemical change.

Oxidation of this compound can lead to several products, depending on the oxidizing agent and reaction conditions. A notable oxidation pathway involves the cleavage of the molecule to yield specific fragments. For instance, the oxidation of related compounds has been shown to produce smaller carboxylic acids. While direct oxidation studies on this compound are not extensively detailed in the provided results, the oxidation of a similar structure, 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), which is formed from the oxidation of microcystins, provides insight. nih.gov The oxidation of the parent compound, microcystin-LR, with permanganate-periodate cleaves the molecule to form MMPB. nih.gov This suggests that strong oxidizing agents could potentially cleave the ether bond or oxidize the alkyl chain of this compound.

Vigorous oxidation of compounds containing a phenylpropanoic acid moiety can lead to the formation of benzoic acid. learncbse.in For example, ethylbenzene (B125841) and phenylethene can be oxidized to benzoic acid. learncbse.in This suggests that under harsh oxidative conditions, the side chain of this compound could be cleaved to yield phenoxyacetic acid or phenol (B47542), which could be further oxidized.

The characterization of oxidation products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate the structure of the resulting compounds.

The reduction of the carboxylic acid group in this compound would yield 2-methyl-3-phenoxypropan-1-ol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol could be further subjected to other reactions.

The ketone product of a Friedel-Crafts acylation, a related reaction type, can be converted to an alcohol by hydride reduction. lkouniv.ac.in This highlights a common pathway for the reduction of carbonyl functionalities.

Characterization of the reduction product, 2-methyl-3-phenoxypropan-1-ol, would involve confirming the presence of the hydroxyl group and the disappearance of the carboxylic acid group using techniques like infrared (IR) spectroscopy, which would show a characteristic O-H stretch, and NMR spectroscopy.

The phenoxy group in this compound contains an aromatic ring that is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The ether oxygen is an activating group, meaning it donates electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org This directing effect favors substitution at the ortho and para positions relative to the ether linkage.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions. masterorganicchemistry.comlibretexts.org The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the substitution of a hydrogen atom with a halogen atom on the aromatic ring. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid (SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H) onto the ring. lkouniv.ac.in This reaction is often reversible. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively, onto the aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum trichloride. lkouniv.ac.inwikipedia.org

The general mechanism for electrophilic aromatic substitution involves a two-step process:

The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com This is the slow, rate-determining step. lkouniv.ac.inmasterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The specific products of these substitution reactions on this compound would be derivatives substituted on the phenyl ring, such as (for para-substitution) 2-methyl-3-(4-nitrophenoxy)propanoic acid or 2-methyl-3-(4-bromophenoxy)propanoic acid.

Mechanistic Investigations and Kinetic Studies

The study of reaction mechanisms and kinetics provides a deeper understanding of how chemical transformations occur, the factors that influence their speed, and the energetic landscape of the reaction.

Table 1: Kinetic Data for the Oxidation of Microcystin-LR to MMPB nih.gov

| Parameter | Value |

| Overall Reaction Order | 2 |

| Order with respect to Permanganate | 1 |

| Order with respect to Microcystin-LR | 1 |

| Second-Order Rate Constant (10-30 °C) | 0.66 - 1.35 M⁻¹s⁻¹ |

| Activation Energy | 24.44 kJ/mol |

This interactive table provides a summary of the kinetic parameters for a related oxidation reaction.

The activation energy, which is the minimum energy required to initiate the reaction, can be determined from the temperature dependence of the rate constant using the Arrhenius equation. For the oxidation of microcystin-LR, the activation energy was found to be 24.44 kJ/mol. nih.gov This value provides a measure of the energy barrier that must be overcome for the reaction to proceed.

Computational chemistry methods can be employed to model the structures of transition states and calculate their energies, providing a theoretical framework to complement experimental findings.

Hammett Equation Analysis for Substituent Effects

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants for reactions involving substituted benzene derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para).

ρ (rho) is the reaction constant, which depends on the type of reaction but not on the substituent. wikipedia.org

While no specific Hammett analysis for this compound is available in the reviewed literature, we can infer its behavior by examining related structures, such as phenylacetic and phenylpropionic acids. utexas.educambridge.org For reactions involving the carboxylic acid group, substituents on the phenoxy ring would modulate the acidity (pKa) and the rates of reactions like esterification.

The ρ value indicates the sensitivity of a reaction to substituent effects. wikipedia.org The interposition of a methylene (B1212753) group (as in phenylacetic acid) or an ethyl group (as in 3-phenylpropionic acid) between the benzene ring and the carboxylic acid group significantly dampens the substituent effects, resulting in a smaller ρ value compared to benzoic acid. utexas.educambridge.org For the ionization of substituted phenylacetic acids, the ρ value is approximately 0.49, and for substituted 3-phenylpropionic acids, it is even lower at 0.21. utexas.edu

Given that this compound has a -CH(CH₃)-CH₂-O- linkage between the phenyl ring and the carboxyl group, the electronic influence of any substituents on the phenoxy ring would be similarly attenuated. The oxygen atom in the phenoxy group can participate in resonance, which could slightly alter the transmission of electronic effects compared to a simple alkyl chain. Electron-withdrawing groups on the phenoxy ring would be expected to increase the acidity of the carboxylic acid (a positive ρ value), while electron-donating groups would decrease it.

Table 1: Expected Hammett ρ (rho) Values for Acid Dissociation of Related Acids

| Acid Series | ρ (rho) Value | Sensitivity to Substituent Effects |

| Benzoic Acids | 1.00 | High (Reference) |

| Phenylacetic Acids | ~0.49 | Moderate |

| 3-Phenylpropionic Acids | ~0.21 | Low |

| 2-Methyl-3-phenoxypropanoic Acids | Hypothetical < 0.5 | Hypothetically Low |

This table is generated based on data for related compounds to illustrate the principles of the Hammett equation. utexas.edu

Iv. Stereochemistry and Chiral Resolution of 2 Methyl 3 Phenoxypropanoic Acid Enantiomers

Chiral Analysis and Enantiomeric Excess Determination

Determining the ratio of enantiomers in a sample, or its enantiomeric excess (e.e.), is crucial after a chiral resolution process. Several analytical techniques are employed for this purpose.

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the analysis of 2-phenoxypropionic acids and their derivatives, various CSPs have proven effective. The direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) has been achieved using a column based on α1-acid glycoprotein (B1211001) (Enantiopac). nih.gov Alternatively, derivatization of the carboxylic acid to an amide, followed by separation on a "Pirkle-type" column, such as one containing N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine, is also a successful strategy. nih.gov Polysaccharide-based CSPs, which may feature cellulose (B213188) or amylose (B160209) derivatives, are also frequently used for resolving chiral arylpropionic acids, often with the ability to reverse the elution order of enantiomers depending on the mobile phase composition or temperature. nih.gov Furthermore, macrocyclic glycopeptides like teicoplanin bonded to a stationary phase (e.g., Chirobiotic T) can provide baseline resolution for related compounds, such as 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid. researchgate.netsigmaaldrich.com

Table 1: Examples of Chiral HPLC Conditions for Separation of Phenoxypropionic Acid Derivatives

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|

| 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) | Enantiopac (α1-acid glycoprotein) | Phosphate buffer with dimethyloctylamine | UV | nih.gov |

| Amide derivatives of CMPP | "Ionic Pirkle" type (N-(3,5-dinitrobenzoyl) (R)-(-)phenylglycine) | Not specified | UV | nih.gov |

| Fluazifop and other phenoxypropionic acids | Reversed-phase column with L-prolyl-n-octylamide-Ni(II) additive | Not specified | Not specified | nih.gov |

| Arylpropionic acid derivatives | Polysaccharide-based (cellulose and amylose derivatives) | Normal-phase eluents (e.g., hexane/alcohol mixtures) | Not specified | nih.gov |

This table is illustrative of methods used for related compounds and provides a basis for developing a method for 2-Methyl-3-phenoxypropanoic acid.

Chiral Gas Chromatography is another key technique for separating enantiomers, particularly for volatile compounds. Separation can be achieved either directly on a column with a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

For propionic acid-derived herbicides, a common approach involves derivatization. The enantiomers of dichlorprop (B359615) and mecoprop (B166265), for instance, have been successfully resolved by converting them into diastereomeric menthyl esters, which are then analyzed using high-resolution gas chromatography (HRGC) on an achiral column. nih.gov Direct separations on chiral GC columns often utilize stationary phases containing derivatized cyclodextrins. gcms.czsigmaaldrich.com These cyclodextrin (B1172386) macromolecules are chiral and can form transient inclusion complexes with the analytes, with the stability of these complexes differing for each enantiomer, allowing for separation. gcms.czsigmaaldrich.com

Optical rotation is a fundamental property of chiral substances that measures their ability to rotate the plane of polarized light. anton-paar.com This physical constant can be used to determine the enantiomeric purity of a sample.

Each enantiomer of a chiral compound rotates plane-polarized light to an equal magnitude but in opposite directions. saskoer.ca The enantiomer that rotates light clockwise is termed dextrorotary and is designated with a (+) or (d). The one that rotates light counter-clockwise is levorotary, designated with a (-) or (l). anton-paar.com A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.org

The specific rotation [α] is a standardized measure of a compound's optical rotation. By measuring the observed rotation (α) of a sample and comparing it to the specific rotation of the pure enantiomer, one can calculate the optical purity, which is equivalent to the enantiomeric excess (e.e.).

The formula for enantiomeric excess is: e.e. (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

While the principle is directly applicable, the specific rotation values for the pure (R)- and (S)-enantiomers of this compound are not widely reported in the literature.

Strategies for Enantiomer Separation

The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org This is essential for studying the properties of each enantiomer and for producing enantiomerically pure compounds.

One of the oldest and most reliable methods for resolving a racemic acid is through the formation of diastereomeric salts. libretexts.org This strategy involves reacting the racemic mixture of the acid with an enantiomerically pure chiral base. fiveable.me

The reaction produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and crystal structure. libretexts.org This difference in solubility allows for the separation of the two salts by fractional crystallization. One diastereomer will typically crystallize out of the solution while the other remains dissolved. libretexts.org After separation by filtration, the pure acid enantiomer can be recovered from its salt by treatment with a strong acid. libretexts.org The choice of the chiral resolving agent is critical and often requires empirical screening to find a base that yields salts with a significant solubility difference. wikipedia.org

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Class | Examples |

|---|---|

| Naturally Occurring Alkaloids | Brucine, Strychnine, Quinine, Cinchonidine |

| Synthetic Amines | (R)- or (S)-1-Phenylethanamine, 2-Amino-1-butanol |

This table lists general resolving agents suitable for acidic compounds like this compound.

Enzymatic resolution is a highly efficient and stereoselective method that utilizes enzymes as biocatalysts. Lipases are particularly common for this purpose due to their stability, broad substrate specificity, and commercial availability. mdpi.com These enzymes can catalyze the enantioselective esterification or hydrolysis of a substrate.

In a key study on the closely related compound, (R,S)-2-phenoxy-propionic acid methyl ester (PPAM), a lipase (B570770) from Aspergillus oryzae was used to achieve highly effective resolution. nih.govepa.gov The enzyme was covalently immobilized on a resin, which enhances its stability and allows for repeated use. nih.gov The lipase selectively catalyzed the hydrolysis of one enantiomer, allowing for the separation of the unreacted ester from the hydrolyzed acid. The process was optimized by adjusting key reaction parameters to achieve maximum efficiency and enantioselectivity. nih.govepa.gov

Table 3: Optimal Conditions for Enzymatic Resolution of (R, S)-2-Phenoxy-propionic Acid Methyl Ester

| Parameter | Optimal Value |

|---|---|

| Enzyme Source | Immobilized Lipase from Aspergillus oryzae WZ007 |

| pH | 7.5 |

| Temperature | 30 °C |

| Substrate Concentration | 500 mM |

| Result | |

| Enantiomeric Excess of Substrate (e.e.s) | 99.5% |

Data from studies by Wu et al. on a closely related compound. nih.govepa.gov

After 15 cycles, the immobilized lipase retained over 87% of its initial activity, demonstrating the robustness and potential for industrial application of this biocatalytic method. nih.gov

Preparative Chiral Chromatography of this compound Enantiomers

Preparative chiral chromatography is a crucial technique in stereochemistry for isolating pure enantiomers from a racemic mixture on a large scale. This method is essential for various scientific and industrial applications where the specific biological or chemical activity of a single enantiomer is required. The process typically involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system.

The selection of the appropriate CSP and the optimization of chromatographic conditions, such as the mobile phase composition, flow rate, and temperature, are critical for achieving successful enantioseparation with high purity and yield. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.

Although general methods for the chiral resolution of analogous compounds exist, the specific interactions between the enantiomers of this compound and a given chiral selector would need to be determined empirically. Such a study would involve screening various CSPs and mobile phases to identify a suitable system for its preparative separation. The resulting research would then provide the detailed findings and data, such as retention times, separation factors, and resolution values, which are currently unavailable for this specific compound.

V. Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of 2-Methyl-3-phenoxypropanoic acid displays several characteristic absorption bands that confirm the presence of its key functional groups. docbrown.info

Carboxylic Acid: A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption peak appears between 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. docbrown.info

Ether Linkage: The C-O-C asymmetric stretching vibration of the phenoxy group gives rise to a strong band, typically around 1230-1270 cm⁻¹.

Aromatic Ring: Several bands indicate the presence of the benzene (B151609) ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850-2975 cm⁻¹ range. docbrown.info

Table 4: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 (broad) | Carboxylic Acid | O-H Stretch |

| 2850-2975 | Alkyl C-H | C-H Stretch |

| 1700-1725 (strong) | Carboxylic Acid | C=O Stretch |

| 1450-1600 | Aromatic Ring | C=C Stretch |

| 1230-1270 (strong) | Aryl Ether | C-O-C Stretch |

Attenuated Total Reflectance (ATR) is a modern sampling technique for obtaining IR spectra that requires minimal sample preparation. nih.gov Instead of passing the infrared beam directly through the sample, ATR works by pressing the sample against a high-refractive-index crystal (like diamond or germanium). An evanescent wave penetrates a short distance into the sample, and the absorption of this wave is measured. researchgate.net This method is particularly advantageous for analyzing solid or liquid samples directly, providing high-quality spectra comparable to traditional transmission methods. researchgate.net The IR data for this compound is commonly acquired using this convenient and efficient technique. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol , mass spectrometry provides definitive confirmation of its molecular identity. lookchem.comchemicalbook.com

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule in the gas phase, leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 180. lookchem.com The fragmentation pattern is characteristic of the molecule's structure, providing a unique fingerprint.

The fragmentation of this compound in EI-MS is governed by the cleavage of its weakest bonds and the formation of stable ions. Key fragmentation processes include cleavage of the ether linkage, loss of the carboxylic acid group, and rearrangements. While a published spectrum for this specific compound is not widely available, the principal fragments can be predicted based on established fragmentation rules for carboxylic acids and phenyl ethers. A prominent fragmentation pathway for compounds containing a phenoxy group involves a rearrangement to form the stable phenol (B47542) radical cation ([C₆H₅OH]⁺•) at m/z 94. Other significant fragments arise from the cleavage of bonds alpha to the carbonyl group and the ether oxygen.

A hypothetical table of major ion fragments for this compound in EI-MS is presented below, based on these principles.

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 180 | [M]⁺• (Molecular Ion) | [C₁₀H₁₂O₃]⁺• | Ionization of the parent molecule |

| 135 | [M - COOH]⁺ | [C₉H₁₁O]⁺ | Loss of the carboxyl radical |

| 107 | [C₆H₅OCH₂]⁺ | [C₇H₇O]⁺ | Cleavage of the Cα-Cβ bond |

| 94 | [C₆H₅OH]⁺• | [C₆H₆O]⁺• | Rearrangement and cleavage of the ether linkage |

| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | Cleavage of the ether O-CH₂ bond |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the phenoxy ion or loss of O from the phenol ion |

| 45 | [COOH]⁺ | [CHO₂]⁺ | Cleavage of the Cα-Cβ bond |

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of compounds in complex matrices, such as biological fluids or environmental samples. morressier.com The liquid chromatography stage separates the components of the mixture, and the mass spectrometer detects and identifies the individual compounds. For polar, non-volatile compounds like this compound, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) is particularly suitable.

In the analysis of complex mixtures, such as propolis extracts which contain a variety of phenolic compounds, LC-MS allows for the separation and identification of individual components, even those present in trace amounts. researchgate.net The method has been successfully applied to differentiate and quantify various organic acids, including propionic acid derivatives, in biological samples. nih.gov This capability is crucial for metabolic studies or environmental monitoring where specific isomers need to be identified. The coupling of LC with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the unambiguous identification of target analytes in a complex background by monitoring specific parent-to-daughter ion transitions. nih.govnih.gov

The interpretation of mass spectra involves correlating the observed fragment ions with the structure of the parent molecule. nih.gov The fragmentation pathways of this compound are dictated by the presence of the carboxylic acid, the ether linkage, and the aromatic ring.

The formation of the key fragments identified in the EI-MS spectrum can be explained as follows:

Formation of m/z 135: This ion results from the loss of the carboxyl group (•COOH, 45 Da) via cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon. This is a common fragmentation for carboxylic acids.

Formation of m/z 107: The [C₆H₅OCH₂]⁺ ion is formed by the cleavage of the Cα-Cβ bond, a typical alpha-cleavage reaction in aliphatic chains.

Formation of m/z 94: The ion at m/z 94, corresponding to the phenol radical cation, is highly characteristic of aryl ethers. It is formed through a rearrangement reaction where a hydrogen atom is transferred to the ether oxygen, followed by the cleavage of the C-O bond.

Formation of m/z 93 and m/z 77: The phenoxy cation ([C₆H₅O]⁺) at m/z 93 is formed by the simple cleavage of the ether bond. Subsequent loss of a carbon monoxide (CO) molecule from this ion leads to the formation of the stable phenyl cation ([C₆H₅]⁺) at m/z 77. nih.gov

Formation of m/z 45: The [COOH]⁺ ion is a smaller fragment resulting from alpha-cleavage, representing the intact carboxyl group.

Understanding these fragmentation pathways is essential for the structural elucidation of unknown compounds and for confirming the identity of known substances like this compound in various samples. researchgate.netnih.gov

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Mechanism |

| 180 | 135 | 45 (•COOH) | Alpha-cleavage with loss of the carboxyl radical |

| 180 | 107 | 73 (•CH(CH₃)COOH) | Cleavage of the Cα-Cβ bond |

| 180 | 94 | 86 (C₄H₆O₂) | Rearrangement followed by cleavage (McLafferty-type) |

| 180 | 93 | 87 (•C₄H₇O₂) | Simple cleavage of the ether C-O bond |

| 93 | 77 | 16 (O) or 28 (CO) | Loss of oxygen or carbon monoxide from the phenoxy ion |

Vi. Derivatives and Structural Modification of 2 Methyl 3 Phenoxypropanoic Acid

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid group is the most common site for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esters: Esterification of 2-methyl-3-phenoxypropanoic acid is typically achieved through several standard methods. The Fischer esterification, involving the reaction of the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a direct approach. Alternatively, the reaction can be facilitated by converting the carboxylic acid to a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride produces the corresponding acyl chloride, which readily reacts with alcohols to form esters. Another common method involves the use of alkyl halides in the presence of a non-nucleophilic base, such as cesium carbonate or potassium carbonate, to deprotonate the carboxylic acid and facilitate nucleophilic substitution.

Amides: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine. This is often accomplished by using peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a reactive O-acylisourea intermediate. This intermediate is then readily displaced by a primary or secondary amine to yield the desired amide. As with ester synthesis, conversion to the acyl chloride provides a highly reactive intermediate for amidation.

Other Derivatives: The carboxyl group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further synthetic possibilities, allowing the introduction of the 2-methyl-3-phenoxypropyl moiety into other molecular structures via ether or ester linkages formed at the new hydroxyl group.

Incorporation into Larger Molecular Scaffolds and Conjugates

The functional handles on this compound, particularly the carboxylic acid, allow it to serve as a building block for the construction of more complex molecules and conjugates. By forming stable amide or ester bonds, this moiety can be tethered to polymers, biomolecules, or other pharmacologically active scaffolds.

The process typically involves the same activation chemistry described for amide and ester synthesis. Once activated, the acid can be coupled to a free amine or hydroxyl group on a larger molecular framework. This strategy is a cornerstone of medicinal chemistry and materials science, enabling the modification of a parent molecule's properties by introducing the specific steric and electronic features of the 2-methyl-3-phenoxypropyl group. For example, patents describing related structures show that derivatized phenylpropionic acids can be reacted with heterocyclic amines or other complex side chains to generate novel chemical entities. google.com

Structure-Reactivity and Structure-Selectivity Relationship (SAR) Studies from a Chemical Perspective

From a purely chemical standpoint, understanding how structural modifications impact the reactivity and properties of this compound is crucial for designing new analogues with tailored characteristics.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (e.g., -Cl, -F) groups are electron-withdrawing. When placed on the phenyl ring, they pull electron density away from the phenoxy oxygen and, through inductive and resonance effects, from the carboxylic acid group. This stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the parent acid.

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups are electron-donating. They increase electron density in the phenyl ring, which is transmitted to the carboxyl group. This destabilizes the carboxylate anion, making the acid less acidic (raising the pKa).

These electronic effects also govern the reactivity of the aromatic ring itself. EDGs activate the ring, making it more susceptible to electrophilic aromatic substitution, while EWGs deactivate it. The study of substituent effects is critical for fine-tuning the chemical behavior of the molecule. researchgate.net

Table 1: Predicted Influence of Phenyl Ring Substituents on the Chemical Properties of this compound An interactive table based on established chemical principles.

| Substituent Type | Example Substituents | Effect on Acidity (pKa) | Effect on Phenyl Ring Reactivity (towards Electrophiles) |

|---|---|---|---|

| Electron-Donating (EDG) | -CH₃, -OCH₃ | Decrease (Higher pKa) | Activation |

| Electron-Withdrawing (EWG) | -Cl, -CF₃, -NO₂ | Increase (Lower pKa) | Deactivation |

| Halogens (Inductive EWG, Resonance EDG) | -F, -Cl | Increase (Lower pKa) | Deactivation |

The three-dimensional shape (conformation) of this compound and its derivatives is determined by the rotation around several single bonds, primarily the C-O bond of the ether linkage and the C-C bonds of the propanoic acid chain. The presence of substituents can have a profound impact on the preferred conformation by introducing steric hindrance.

Studies on structurally similar chiral acids, such as 2-methoxy-2-(1-naphthyl)propanoic acid, have shown that substituents on the aromatic ring play a critical role in the solid-state packing and conformation. mdpi.com For example, the size of a substituent at the para-position of the phenyl ring can influence how molecules arrange themselves in a crystal lattice. mdpi.com Larger substituents can force adjacent molecules or different parts of the same molecule to adopt specific orientations to minimize steric clash. This can lead to different crystal packing motifs and affect physical properties like melting point and solubility. These weak intermolecular interactions, including C-H···π interactions, are often dictated by the nature of the substituents present on the aromatic ring. mdpi.com

Exploration of Aryloxypropanoic Acid Analogues and Isomers

The exploration of analogues and isomers of this compound provides insight into how the relative positions of the functional groups affect chemical properties. Key isomers include those where the methyl group and the phenoxy group are attached to different atoms of the propane (B168953) chain.

2-Phenoxypropanoic Acid: This analogue lacks the methylene (B1212753) (-CH₂-) spacer between the phenoxy group and the propanoic acid core. It is an aromatic ether and a carboxylic acid. nih.gov

2-Methyl-2-phenoxypropanoic Acid: In this isomer, both the methyl and phenoxy groups are attached to the same carbon atom (the α-carbon). This structural arrangement is found in several fibrate drugs. chemicalbook.comsigmaaldrich.com The synthesis of such compounds often involves the reaction of a phenol (B47542) with an α-halo isobutyrate ester, followed by hydrolysis.

The general synthesis of many aryloxypropanoic acids can be achieved through methods like the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloalkanoate ester, followed by saponification of the ester to yield the carboxylic acid. orgsyn.org The choice of starting materials allows for wide variation in the substitution pattern on the aromatic ring and the structure of the alkanoic acid chain. The study of these analogues is important in fields like medicinal chemistry, where related structures such as 2-arylpropionic acids (e.g., ibuprofen, naproxen) are prominent. acs.org

Table 2: Comparison of this compound and Its Isomers/Analogues An interactive data table summarizing key structural information.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

|---|---|---|---|

| This compound | 103323-93-9 | C₁₀H₁₂O₃ | (Target Compound) |

| 2-Phenoxypropanoic acid | 940-33-0 | C₉H₁₀O₃ | Lacks the C3-methylene group and the C2-methyl group. nih.gov |

| 2-Methyl-2-phenoxypropanoic acid | 943-45-3 | C₁₀H₁₂O₃ | Phenoxy group is at C2 instead of C3. chemicalbook.comsigmaaldrich.com |

| (S)-2-Methyl-3-phenylpropanoic acid | 14367-54-5 | C₁₀H₁₂O₂ | Lacks the phenoxy oxygen atom (is a phenyl, not phenoxy, derivative). nih.gov |

Viii. Environmental Fate and Biotransformation Pathways of Phenoxy Acids

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform the chemical structure of phenoxy acids in the environment. The primary mechanisms are photodegradation and hydrolysis.

Photodegradation, or photolysis, is a significant pathway for the breakdown of phenoxy acids in shallow, sunlit aquatic environments. nih.govresearchgate.net The efficiency of this process is dependent on factors such as water depth, intensity of solar radiation, and the chemical form of the compound. nih.gov For instance, phenoxy acids can undergo direct photolysis in both their protonated and deprotonated forms. researchgate.net Advanced oxidation processes (AOPs), which often combine UV radiation with other reagents to generate highly reactive hydroxyl radicals, can further enhance the degradation of these compounds in water. nih.govresearchgate.net

While specific photodegradation kinetic data for 2-methyl-3-phenoxypropanoic acid is not extensively documented in the reviewed literature, studies on structurally related phenoxy herbicides provide insight into their typical behavior in aqueous media. The half-life (DT₅₀), the time required for 50% of the compound to degrade, is a key parameter in these studies.

Photodegradation Half-Life (DT₅₀) of Selected Phenoxy Herbicides in Water

| Compound | Conditions | DT₅₀ (days) | Reference |

|---|---|---|---|

| Fenoxaprop-p-ethyl | Sunlight, Neutral water (pH 7.0) | ~20 | rroij.com |

| Fenoxaprop-p-ethyl | Sunlight, Acidic water (pH 5.0) | 17.6 | rroij.com |

| Fenoxaprop-p-ethyl | Sunlight, Basic water (pH 9.0) | 2.0 | rroij.com |

| Tepraloxydim | Sunlight, Neutral water (pH 7.0) | 2.1 | rroij.com |

| Tepraloxydim | Sunlight, Acidic water (pH 5.0) | 1.0 | rroij.com |

The primary products of phenoxy acid photodegradation are often their corresponding chlorophenol derivatives. nih.govresearchgate.net For example, the degradation of MCPA can lead to the formation of 4-chloro-2-methylphenol (B52076). nih.gov

Hydrolysis is a critical chemical degradation pathway, particularly for phenoxy acids formulated as esters. nih.gov In aquatic systems, these esters are hydrolyzed to the corresponding parent acid form. nih.gov The rate of this reaction is significantly influenced by pH and temperature, with faster degradation observed in alkaline waters and at higher temperatures. nih.gov Due to their high water solubility and low sorption in soil, phenoxy acids are mobile in the environment and can be transported to surface and groundwater. nih.gov

The stability of the ester linkage is a key factor in hydrolysis rates. The half-lives (DT₅₀) for various phenoxy acid esters demonstrate the influence of environmental conditions.

Hydrolysis Half-Life (DT₅₀) of 2,4-D Esters

| Compound | Temperature (°C) | pH | DT₅₀ | Reference |

|---|---|---|---|---|

| 2,4-D butoxyethyl ester | 28 | 6 | 26 days | nih.gov |

| 2,4-D butoxyethyl ester | 28 | 9 | 0.6 hours | nih.gov |

| 2,4-D 2-ethylhexyl ester | 25 | 5 | 99.7 days | nih.gov |

| 2,4-D 2-ethylhexyl ester | 25 | 7 | 48.3 days | nih.gov |

Microbial and Enzymatic Biotransformation Processes

Microbial degradation is a key process that significantly reduces the concentration of phenoxy acids in the environment. nih.gov This process is influenced by the specific microorganisms present, oxygen levels, temperature, pH, and nutrient availability. nih.gov

A diverse range of microorganisms capable of degrading phenoxy acid herbicides has been identified in soil and water. Bacteria, in particular, play a predominant role.

Bacteria : Many bacterial species have been shown to metabolize phenoxy acids. Strains from the genus Pseudomonas are frequently implicated. mdpi.com Other identified degraders include Cupriavidus oxalaticus strain X32, which is notable for its efficiency in degrading phenoxyalkanoic acids even under alkaline conditions (pH 10.5). acs.org Studies on the degradation of 2,4-dichlorophenoxyalkanoic acids have also identified the roles of Nocardia coeliaca and Flavobacterium species. journals.co.za

Fungi : Various fungi, including species of Aspergillus and white-rot fungi, are also known to degrade pesticides and could contribute to the breakdown of phenoxy acids. mdpi.com

The ability of a microbial community to degrade these compounds can be enhanced by prior exposure, which shortens the adaptation or "lag" period. nih.gov

The presence or absence of oxygen is a critical factor determining the rate and pathway of phenoxy acid biodegradation.

Aerobic Degradation : Under aerobic conditions, the biotransformation of phenoxy acid herbicides is generally rapid. nih.gov A common pathway involves the initial cleavage of the ether linkage to produce a phenol (B47542) and a fatty acid corresponding to the side chain. journals.co.za Another major pathway is β-oxidation of the alkanoic acid side chain. For ω-(phenoxy)alkanoic acids like 3-(phenoxy)propanoic acid, mitochondrial β-oxidation shortens the side chain, leading to the formation of phenolic products. nih.gov For example, 5-(phenoxy)pentanoic acid undergoes two cycles of β-oxidation to yield a phenolic product. nih.gov Under aerobic conditions, the primary degradation products of chlorinated phenoxy acids are often their corresponding chlorophenols. nih.gov

Anaerobic Degradation : In the absence of oxygen, the degradation of phenoxy acids is significantly slower, and in some cases, no discernible degradation is observed over long periods (100-200 days). nih.govnih.gov The slower metabolic rate under anaerobic conditions is attributed to the lower energy yield for the microorganisms. nih.gov When anaerobic degradation does occur, it can lead to the formation of simple organic acids and alcohols, with methane (B114726) as a potential final product. nih.gov

Comparison of Aerobic vs. Anaerobic Degradation of Phenoxy Herbicides

| Condition | Degradation Rate | Typical End Products | Reference |

|---|---|---|---|

| Aerobic | Rapid (e.g., >99% removal in 14 days) | Phenols, CO₂, Water | nih.gov |

| Anaerobic | Very slow or negligible | Simple organic acids, Alcohols, Methane | nih.govnih.gov |

The biotransformation of phenoxy acids is mediated by specific enzymes that catalyze key reactions.

Ether Cleavage : A crucial first step in the degradation of many phenoxy acids is the cleavage of the ether bond that links the phenyl ring to the aliphatic side chain. journals.co.za This reaction is a key mechanism for Flavobacterium species. journals.co.za

Oxidation : Oxidation reactions are central to the degradation process.

β-Oxidation : The mitochondrial β-oxidation pathway is significant for ω-(phenoxy)alkanoic acids. This process involves enzymes such as medium-chain acyl-CoA dehydrogenase, which catalyzes the formation of an enoyl-CoA intermediate. nih.gov This pathway systematically shortens the alkanoic acid side chain. nih.gov Studies on 3-(phenoxy)propanoic acid and its methyl-substituted analogs show they are biotransformed to phenols via this mitochondrial process. nih.gov

Hydroxylation : Ring hydroxylation is another key oxidative step, often catalyzed by monooxygenases.

Gene Induction : The presence of phenoxy acids can induce the expression of specific degradative genes in microorganisms. For example, the herbicide 2,4-D is known to induce the transcription of tfdA genes, which encode enzymes for its degradation. nih.gov Similarly, the tfd gene clusters are involved in the catabolism of 2,4-D by Cupriavidus oxalaticus. acs.org

Other Enzymatic Activities : Exposure to phenoxy acids can also influence the activity of broader enzyme systems in organisms. For example, studies in rats have shown that MCPA can increase the activity of hepatic and intestinal epoxide hydrolase and affect enzymes like cytochrome P-450. nih.govbohrium.comresearchgate.net Epoxide hydrolases are involved in converting reactive epoxide intermediates into more stable metabolites, aiding in detoxification. researchgate.net

Enantioselective Biodegradation of Chiral Phenoxy Acids

Chiral phenoxy acids, which exist as two non-superimposable mirror images (enantiomers), often exhibit enantioselectivity in their biological degradation. This means that microorganisms preferentially or exclusively metabolize one enantiomer over the other. This phenomenon is a critical factor in the environmental risk assessment of such compounds, as the two enantiomers can have different biological activities and toxicities.

Research on chiral phenoxypropionic acid herbicides has consistently shown that soil microbial communities degrade them in an enantioselective manner. In many cases, the (S)-enantiomer is degraded more rapidly than the (R)-enantiomer acs.orgcapes.gov.br. For instance, studies on mecoprop (B166265) (MCPP) and dichlorprop (B359615) (DCPP) in soil demonstrated significantly slower degradation of the herbicidally active (R)-enantiomers capes.gov.br. This preferential degradation leads to a shift in the enantiomeric ratio (ER) of the residual compound in the environment over time.

The enantioselectivity is driven by the specificity of the microbial enzymes that initiate the degradation process. Specific bacterial strains have been identified that show distinct enantiomeric preferences. A microbial consortium containing Alcaligenes denitrificans was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer untouched oup.com. In contrast, the bacterium Sphingomonas herbicidovorans MH is capable of degrading both enantiomers of mecoprop completely researchgate.net. This is achieved through two distinct, enantioselective dioxygenase enzymes: an (R)-dichlorprop dioxygenase (RdpA) and an (S)-dichlorprop dioxygenase (SdpA), which catalyze the initial step in the degradation of the respective enantiomers researchgate.net.

A further layer of complexity is added by the process of enantiomerization, a biologically mediated conversion of one enantiomer to its counterpart. This process has been observed for MCPP and DCPP in soil, where the (S)-enantiomer can be converted to the (R)-enantiomer and vice versa capes.gov.br. This chiral inversion means that even if only one enantiomer is applied to the soil, the other can be formed, which has significant implications for the persistence and potential biological activity of the chemical residue.

Table 1: Examples of Enantioselective Biodegradation in Chiral Phenoxy Acids

Identification of Metabolic Intermediates and Final Mineralization Products

The ultimate goal of biodegradation is the complete mineralization of the organic compound into inorganic substances like carbon dioxide, water, and mineral salts. This process occurs via a series of metabolic steps, creating various intermediate products. For phenoxyalkanoic acids, the typical degradation pathway is initiated by an attack on the ether linkage or the aromatic ring.

In organisms like Sphingomonas herbicidovorans, the initial step is the hydroxylation of the side chain, catalyzed by α-ketoglutarate-dependent dioxygenases like RdpA and SdpA researchgate.net. This is followed by the cleavage of the ether bond, which releases the phenoxy moiety as a corresponding phenol (e.g., 4-chloro-2-methylphenol from MCPA) and the alkanoic acid side chain.

The resulting phenolic intermediate is then subject to ring cleavage, a step also commonly mediated by dioxygenase enzymes, which opens up the aromatic ring and converts it into aliphatic acids that can enter central metabolic pathways.

The propanoic acid side chain, such as the 2-methylpropanoic acid moiety that would be released from this compound, is metabolized through common cellular pathways. Propionyl-CoA, a key intermediate, is primarily catabolized via the 2-methylcitric acid cycle (2-MCC) in many microorganisms researchgate.net. The 2-MCC converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate. Succinate is a direct intermediate of the tricarboxylic acid (TCA) cycle, and pyruvate can be readily converted to acetyl-CoA, which also feeds into the TCA cycle. This integration into central metabolism allows for the complete oxidation of the side chain to CO₂, achieving full mineralization.

Therefore, the likely biotransformation pathway for a compound like this compound would involve:

Ether Bond Cleavage: Separation into phenol and 2-methylpropanoic acid.

Aromatic Ring Degradation: The phenol ring is hydroxylated and subsequently cleaved, funneling the resulting aliphatic acids into central metabolism.

Side-Chain Degradation: 2-methylpropanoic acid is converted to its CoA-thioester and enters the 2-methylcitric acid cycle, ultimately being mineralized to CO₂ via the TCA cycle.

Environmental Factors Influencing Biodegradation Rates

The rate and extent of phenoxy acid biodegradation in the environment are not constant but are controlled by a multitude of physicochemical and biological factors. The interplay between these factors determines the compound's persistence and potential for leaching or accumulation.

Microbial Community Composition: The presence of microorganisms with the genetic capacity to degrade phenoxy acids is the most fundamental requirement. Often, synergistic microbial communities, or consortia, are more effective at complete degradation than individual species nih.gov. Some microbes may perform one step of the degradation, with other species utilizing the resulting intermediates oup.com. The adaptation of the microbial community, often observed as a shortened lag phase upon repeated exposure to the chemical, also plays a crucial role nih.gov.

Oxygen Levels: The initial enzymatic attack on the aromatic ring of phenoxy acids is typically an oxidative process catalyzed by dioxygenases or monooxygenases. These enzymes require molecular oxygen, making biodegradation significantly more efficient under aerobic conditions. In anaerobic environments, the degradation is much slower and proceeds via different, less efficient metabolic routes.

Nutrient Availability: Like all living organisms, biodegrading microbes require essential nutrients, particularly nitrogen and phosphorus, for growth and enzymatic activity. In nutrient-poor environments, the degradation rate can be severely limited. Studies have shown that amending soil with nitrogen and phosphorus can dramatically increase the degradation of phenoxybenzoic acid by introduced bacterial strains nih.gov.

pH and Temperature: Microbial activity is highly sensitive to pH and temperature. For phenoxyacetic acids, optimal degradation rates are generally observed in a neutral to slightly alkaline pH range (pH 7-8) and at temperatures between 30°C and 40°C. Deviations from these optimal ranges can significantly slow down or inhibit microbial metabolism.

Water and Soil Moisture: Water is essential for microbial life and for mediating the diffusion of compounds to the microbial cells. In soil, water content is critical. The degradative activity of bacteria is often compromised in soils with low water saturation levels, though some strains can remain active across a range of moisture conditions from 40% to 100% water-holding capacity nih.gov.

Table 2: Influence of Environmental Factors on Phenoxy Acid Biodegradation

Q & A

Q. What are the recommended storage conditions for 2-methyl-3-phenoxypropanoic acid to ensure chemical stability?

this compound should be stored in a cool, dry environment away from heat and moisture. Stability under recommended storage conditions is critical to prevent decomposition, which can occur in the presence of strong acids/alkalis or oxidizing/reducing agents . Analytical techniques such as HPLC or NMR should be used periodically to verify purity, especially if the compound is stored for extended periods.

Q. How can researchers safely handle this compound given its potential health risks?

Although specific toxicity data for this compound is limited, structurally related phenoxypropanoic acids (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) are known carcinogens and can be absorbed through the skin . Recommended practices include:

- Using fume hoods and personal protective equipment (PPE) like gloves and lab coats.

- Implementing engineering controls (e.g., ventilation) to minimize airborne exposure.

- Establishing emergency protocols, including eye-wash stations and decontamination showers .

Q. What analytical methods are suitable for identifying impurities in this compound?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC are effective for detecting impurities. For example, impurities in structurally similar propanoic acids (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) are often characterized using reference standards with defined retention times and mass spectra . Calibration curves should be validated to quantify impurity levels accurately.

Advanced Research Questions

Q. How do substituent effects influence the reaction kinetics of this compound derivatives?

Substituents on the aromatic ring significantly alter reaction rates. For example, chlorination studies on 2-phenoxypropanoic acid derivatives revealed that electron-withdrawing groups (e.g., nitro) increase reactivity via polar effects. The Hammett equation and isokinetic relationships (IKR) can model these effects, with λ (para/meta substituent effect ratio) values indicating charge localization near the phenoxy oxygen during the rate-determining step . Advanced kinetic experiments should measure rate constants at multiple temperatures (e.g., 298–318 K) to validate IKR parameters.

Q. How can researchers resolve contradictions in substituent effect data for electrophilic reactions involving this compound?

Contradictions may arise from competing steric and electronic effects. For ortho-substituted derivatives, steric hindrance can dominate, whereas para-substituents primarily exhibit electronic effects. A dual-parameter approach (e.g., Yukawa-Tsuno equation) can disentangle these contributions. Electrostatic modeling of charge distribution in the transition state (e.g., using DFT calculations) can further clarify mechanistic discrepancies .

Q. What experimental strategies are recommended for determining the rate-determining step (RDS) in reactions involving this compound?

Kinetic isotope effects (KIE) and activation parameter analysis (ΔH‡, ΔS‡) are critical. For instance, oxidative chlorination studies showed that protonation of the phenoxy oxygen by a chlorinating agent (e.g., NCP) is the RDS, followed by rapid chlorine incorporation into the aromatic ring . Temperature-dependent kinetic studies (e.g., Arrhenius plots) and isotopic labeling (e.g., D2O solvent) can validate this mechanism.

Q. How can researchers design synthetic routes for this compound derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies suggest that modifying the phenyl ring (e.g., introducing hydroxyl or nitro groups) can enhance interactions with biological targets. For example, 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid derivatives have shown promise in enzyme inhibition assays . Convergent synthesis strategies, such as coupling pre-functionalized aromatic fragments with propanoic acid backbones, can streamline the production of analogs for pharmacological screening.

Methodological Best Practices

- Data Validation: Cross-reference kinetic data with computational models (e.g., Hammett plots) to ensure mechanistic consistency .

- Safety Protocols: Regularly monitor airborne concentrations of the compound using gas chromatography-mass spectrometry (GC-MS) in lab settings .

- Synthetic Optimization: Use Design of Experiments (DoE) to optimize reaction conditions (e.g., solvent polarity, temperature) for yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.